Aluminium lanthanum trioxide is an inorganic compound composed of aluminium, lanthanum, and oxygen. Its chemical formula can be represented as , indicating a complex interplay between the two metal ions and oxygen. This compound is known for its unique properties, including high thermal stability, excellent dielectric characteristics, and catalytic activity, making it valuable in various industrial applications. Its crystalline structure typically exhibits a layered arrangement, which contributes to its physical properties and potential functionalities in electronic and optical materials.
Aluminium lanthanum trioxide can be synthesized using several methods:
These synthesis methods not only influence the purity and structural properties of aluminium lanthanum trioxide but also its performance in various applications .
Aluminium lanthanum trioxide shares similarities with several other compounds but stands out due to its unique combination of properties. Here are some comparable compounds:
Compound | Key Features | Unique Aspects |
---|---|---|
Lanthanum Oxide | High dielectric constant; used in optics | Primarily consists of lanthanum only |
Aluminium Oxide | High hardness; excellent thermal stability | Primarily consists of aluminium only |
Lanthanum Strontium Cobalt Oxide | Catalytic properties; used in fuel cells | Incorporates strontium and cobalt |
Lanthanum Zirconium Oxide | High thermal stability; used in ceramics | Incorporates zirconium |
Aluminium lanthanum trioxide is unique due to its dual metal composition, which combines the advantageous properties of both aluminium and lanthanum, making it versatile for various scientific and industrial applications .
LaAlO₃ adopts an ABO₃ perovskite structure, where lanthanum (La³⁺) occupies the A-site, and aluminium (Al³⁺) resides at the B-site, coordinated by six oxygen anions in an octahedral arrangement [1] [3]. The ideal cubic perovskite (space group Pm$\overline{3}$m) is distorted due to tilting of AlO₆ octahedra, reducing symmetry to rhombohedral (R$\overline{3}$c) [4]. This distortion arises from the mismatch between ionic radii: La³⁺ (1.36 Å) and Al³⁺ (0.535 Å) create steric strain, prompting cooperative rotations of octahedra along the axis [4].
Table 1: Structural Parameters of LaAlO₃
Parameter | Value | Source |
---|---|---|
Pseudocubic lattice (Å) | 3.787 | [1] [3] |
Rhombohedral angle (°) | 60.3 (at 300 K) | [4] |
Al-O bond length (Å) | 1.91 | [4] |
The rhombohedral phase is stabilized below 813 K, above which LaAlO₃ transitions to cubic symmetry [4]. Neutron diffraction studies reveal that the rotation angle of AlO₆ octahedra decreases from 6.2° at 300 K to 0° at the transition temperature, accompanied by a reduction in octahedral compression along the threefold axis [4]. This distortion modulates the electronic band structure, increasing the direct bandgap from 5.4 eV (cubic) to 5.6 eV (rhombohedral) [2].
LaAlO₃ surfaces exhibit termination-dependent reconstructions. The (001) surface typically terminates in either LaO or AlO₂ layers, with the former being more stable under oxygen-rich conditions [3]. Scanning probe microscopy studies show that LaO-terminated surfaces favor (√5 × √5)R26.6° reconstructions, while AlO₂ terminations adopt (2 × 2) symmetry [3]. These reconstructions minimize surface polarity by compensating charge through atomic rearrangements.
The (110) surface, a polar orientation, undergoes faceting to reduce electrostatic instability. Low-energy electron diffraction patterns reveal {100}-type microfacets with alternating LaO and AlO₂ terraces [3]. Density functional theory (DFT) calculations predict a surface energy of 1.2 J/m² for the (110) face, 30% higher than the (001) orientation, explaining its tendency to reconstruct [3].
The (111) surface exhibits hexagonal symmetry with threefold rotation axes. Atomically resolved images show mixed termination layers containing both La and Al cations, stabilized by oxygen vacancy formation [3]. Surface X-ray diffraction measurements indicate a 2% contraction of the topmost interlayer spacing compared to the bulk [3].
Thermal annealing above 1,000°C induces macroscopic faceting on polished LaAlO₃ surfaces. Atomic force microscopy reveals the formation of {100} and {110} facets with angles of 45° and 35°, respectively [3]. This process is driven by minimization of surface energy, following the Wulff construction principle.
First-principles calculations using the generalized gradient approximation (GGA) reproduce the rhombohedral distortion with 98% accuracy compared to experimental lattice parameters [4]. Hybrid functional (HSE06) methods predict a bandgap of 5.5 eV, aligning closely with optical absorption measurements [2]. Molecular dynamics simulations reveal that octahedral rotations occur via a soft phonon mode at the M-point of the Brillouin zone [4].
The electronic structure of LaAlO₃ is characterized by a valence band maximum composed of O 2p orbitals and a conduction band minimum derived from La 5d and Al 3s states [2]. Spin-orbit coupling induces a splitting of 0.3 eV in the conduction band, as evidenced by angle-resolved photoemission spectroscopy [2]. The high dielectric constant (ε ≈ 25) arises from ionic polarization contributions, as described by the Clausius-Mossotti relation [1] [3].
Equation 1: Dielectric Constant
$$
\varepsilon = 1 + \frac{N\alpha}{\varepsilon0(1 - N\alpha/3\varepsilon0)}
$$
where $$N$$ is the ion density and $$\alpha$$ the polarizability [1].
Irritant